molecular formula C12H22N4 B1609599 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1004195-30-5

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B1609599
CAS No.: 1004195-30-5
M. Wt: 222.33 g/mol
InChI Key: KCZKNOAHLBHRNC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Predicted ^1^H and ^13^C NMR signals are as follows:

Table 2: ^1^H NMR assignments

Proton Environment δ (ppm) Multiplicity
Piperazine N-CH~2~-CH~2~-N 2.4–2.7 Multiplet
Pyrazole C3-CH~3~ 2.1 Singlet
Pyrazole C5-CH~3~ 2.3 Singlet
Pyrazole C1-CH~2~CH~3~ 1.2 (t), 3.9 (q) Triplet, Quartet
Methylene bridge -CH~2~- 3.5 Singlet

Table 3: ^13^C NMR assignments

Carbon Environment δ (ppm)
Pyrazole C3 and C5 (quaternary) 140–150
Piperazine N-CH~2~-CH~2~-N 45–55
Pyrazole C1-CH~2~CH~3~ 15 (CH~3~), 25 (CH~2~)
Methylene bridge -CH~2~- 50–55

The singlet at δ 3.5 ppm corresponds to the methylene bridge protons, while piperazine protons appear as a multiplet due to coupling with adjacent nitrogen atoms .

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands include:

  • N-H stretch : 3300–3500 cm^-1^ (piperazine secondary amines) .
  • C-H stretch : 2850–3000 cm^-1^ (alkyl groups).
  • C=N stretch : 1600–1650 cm^-1^ (pyrazole ring) .
  • C-N stretch : 1200–1300 cm^-1^ (piperazine).

The absence of a strong peak near 1700 cm^-1^ confirms the lack of carbonyl groups, consistent with the structure .

Mass Spectrometric Fragmentation Patterns

The mass spectrum (electron ionization) exhibits the following features:

  • Molecular ion peak : m/z 222 ([M]^+^).
  • Major fragments :
    • m/z 207: Loss of methyl group (-CH~3~).
    • m/z 179: Cleavage of the piperazine ring.
    • m/z 109: Pyrazole ring with ethyl and methyl groups.

Fragmentation pathways :

  • Alpha cleavage at the methylene bridge yields a pyrazole-methyl cation (m/z 123).
  • Retro-Diels-Alder fragmentation of the piperazine ring produces ions at m/z 84 and 85 .

Table 4: Dominant mass spectral fragments

m/z Fragment Structure
222 [C~12~H~22~N~4~]^+^
207 [C~11~H~19~N~4~]^+^ (loss of CH~3~)
179 [C~9~H~15~N~3~]^+^
109 [C~5~H~9~N~2~]^+^

These patterns align with fragmentation rules for piperazine and pyrazole derivatives .

Properties

IUPAC Name

1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-4-16-11(3)12(10(2)14-16)9-15-7-5-13-6-8-15/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZKNOAHLBHRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428326
Record name SBB023307
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004195-30-5
Record name SBB023307
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URL https://comptox.epa.gov/dashboard/DTXSID00428326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
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Preparation Methods

Pyrazole-Piperazine Coupling

A common method involves reacting 4-(chloromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Base catalysts like potassium carbonate are used to deprotonate piperazine, enhancing its nucleophilicity.

Parameter Details
Reactants 4-(chloromethyl)-1-ethyl-3,5-dimethylpyrazole, piperazine
Solvent Acetonitrile or DMF
Temperature 80–100°C (reflux)
Catalyst K₂CO₃ or triethylamine
Reaction Time 12–24 hours
Yield ~60–75% (estimated based on analogous reactions)

Alternative Route: Reductive Amination

For pyrazole derivatives lacking a halomethyl group, reductive amination may be employed:

  • Step 1 : Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Step 2 : Condensation with piperazine using a reducing agent (e.g., NaBH₃CN).

Purification and Isolation

Post-reaction workup typically includes:

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents on the pyrazole ring may slow reaction kinetics, necessitating higher temperatures or prolonged reaction times.
  • Byproducts : Competing N-alkylation of piperazine can occur, requiring careful stoichiometric control (e.g., excess pyrazole derivative).

Research Findings

  • Patent WO2015063709A1 describes a related synthesis for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, highlighting the use of glacial acetic acid for crystallization and toluene for washing impurities.
  • VulcanChem notes that the compound serves as a pharmaceutical intermediate, with scalability limited by the availability of specialized pyrazole precursors.

Chemical Reactions Analysis

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₂N₄
  • Molecular Weight : 222.33 g/mol
  • CAS Number : 1004195-30-5

The compound features a piperazine ring substituted with a pyrazole moiety, contributing to its biological activity and potential therapeutic uses.

Pharmacological Activity

Research indicates that 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine exhibits various pharmacological properties. Its structural similarity to known bioactive compounds suggests potential roles in:

  • Antidepressant Activity : Studies have shown that derivatives of piperazine can influence serotonin receptors, indicating potential antidepressant effects.
    Study ReferenceFindings
    Demonstrated modulation of serotonin receptor activity.
    Suggested efficacy in animal models of depression.

Case Study: Antidepressant Research

A recent study evaluated the antidepressant-like effects of this compound in mice. The results showed significant reductions in immobility time during forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties.

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to form stable complexes with metal ions can enhance the properties of polymers.

Application AreaDescription
CoatingsUsed in protective coatings for enhanced durability.
CompositesIncorporated into composite materials for improved mechanical properties.

Synthetic Routes

Various synthetic pathways have been developed to produce this compound, including:

  • Condensation Reactions : Combining piperazine with pyrazole derivatives under acidic conditions.
  • Alkylation Methods : Utilizing alkyl halides to introduce the ethyl group onto the pyrazole.

Characterization Techniques

Characterization of the synthesized compound is typically performed using:

  • NMR Spectroscopy : To confirm molecular structure.
  • Mass Spectrometry : For molecular weight determination.

Future Directions and Research Opportunities

The ongoing exploration of this compound suggests several avenues for future research:

  • Drug Development : Further investigation into its pharmacological properties could lead to new antidepressants or anxiolytics.
  • Material Innovations : Exploring its use in advanced materials could yield novel applications in coatings and composites.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Piperazine derivatives with heterocyclic substituents exhibit distinct physicochemical and pharmacological profiles based on their substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (Target) C12H22N4 ~222.34 (calculated) Pyrazole: 1-ethyl, 3,5-dimethyl Limited direct data; inferred SAR below
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine C11H14ClFN2 228.70 Aryl: 3-Cl, 4-F Tyrosinase inhibition
1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine C24H29N5O 427.52 Pyrazole: 3,5-dimethyl; Piperazine: 2-OMe Potential CNS modulation
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine C15H19N5O2 301.34 Pyrazole: 3,5-dimethyl; Aryl: 4-NO2 Psychoactive properties (inferred)
1-(4-Bromophenyl)piperazine (pBPP) C10H13BrN2 241.13 Aryl: 4-Br Psychoactive (serotonergic effects)

Key Observations :

  • Substituent Effects : The target compound’s pyrazole substituents (ethyl and methyl groups) likely enhance lipophilicity compared to aryl-substituted analogs like pBPP. This may influence blood-brain barrier permeability .
  • Electron-Withdrawing Groups: Nitro (NO2) or halogen (Cl, F) substituents, as in and , increase polarity and binding affinity to charged residues in enzyme pockets .

Biological Activity

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine (CAS Number: 1004195-30-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, drawing from various studies and research findings.

The molecular formula of this compound is C₁₂H₂₂N₄, with a molecular weight of 222.33 g/mol. The compound is characterized by the presence of a piperazine ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₂₂N₄
Molecular Weight222.33 g/mol
CAS Number1004195-30-5
Purity≥95%

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine structures exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been studied for their potential as anticancer agents. In particular, pyrazole-based compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, compounds similar to this compound have demonstrated the ability to reduce nitric oxide production in activated macrophages .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect .
  • Antifungal Properties : In vitro assays have demonstrated that pyrazole derivatives can inhibit the growth of various phytopathogenic fungi. For example, a related compound showed higher antifungal activity than standard treatments against several fungal strains .
  • Xanthine Oxidase Inhibition : Pyrazole-based compounds have been investigated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This activity is relevant for conditions like gout. Some derivatives showed moderate inhibitory effects with IC50 values indicating their potential as therapeutic agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Receptor Modulation : The structural components may allow for interaction with various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Q & A

Q. What are the key considerations in synthesizing 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine with high purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by alkylation or sulfonation to attach the piperazine moiety. Key factors include:

  • Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is often used to enhance reaction efficiency and solubility .
  • Catalysts : Acidic or basic catalysts may accelerate specific steps, such as cyclization or sulfonyl group incorporation .
  • Temperature control : Exothermic reactions (e.g., alkylation) require precise temperature regulation to avoid side products .
  • Purification : Column chromatography or recrystallization is critical for isolating the compound with >95% purity. Analytical techniques like NMR and HPLC validate structural integrity .

Advanced Structure-Activity Relationship (SAR)

Q. How can researchers systematically investigate the impact of sulfonyl vs. methyl substituents on the compound’s receptor binding affinity?

A comparative SAR study should include:

  • Synthetic diversification : Synthesize analogs with sulfonyl (C11H20N4O2S) and methyl (C14H18N4O2S) groups at the pyrazole-piperazine junction .
  • Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin or dopamine receptors. The sulfonyl group may enhance hydrogen bonding, while methyl groups improve lipophilicity .
  • In vitro assays : Measure IC50 values in receptor-binding assays (e.g., radioligand displacement) to quantify affinity differences. For example, sulfonyl derivatives may show higher selectivity for 5-HT2A receptors .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy of this compound be addressed?

  • Bioavailability assessment : Measure metabolic stability using liver microsomes or hepatocytes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins (e.g., β-cyclodextrin) to enhance solubility and plasma half-life .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to track systemic exposure and tissue distribution in animal models .

Biological Activity Evaluation

Q. What methodologies are recommended for evaluating the local anesthetic potential of this compound?

  • Infiltration anesthesia models : Administer the compound subcutaneously in rodents and measure latency to pain response (e.g., tail-flick test). Compare efficacy to lidocaine .
  • Toxicity screening : Assess cytotoxicity in primary neuronal cells and hemolytic activity in erythrocytes. Piperazine derivatives often exhibit low toxicity due to their heterocyclic stability .
  • Mechanistic studies : Use patch-clamp electrophysiology to evaluate sodium channel blockade, a hallmark of local anesthetics .

Computational Predictive Modeling

Q. Which computational approaches are validated for predicting the antiplatelet activity of piperazine derivatives?

  • Molecular dynamics (MD) simulations : Simulate interactions with platelet ADP receptors (e.g., P2Y12) to identify critical binding residues .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor count .
  • Free energy calculations : Use MM-GBSA to predict binding free energy differences between derivatives, prioritizing sulfonyl-containing analogs for synthesis .

Toxicity Mitigation Strategies

Q. What strategies can mitigate toxicity while maintaining biological activity in piperazine derivatives?

  • Structural modification : Replace reactive groups (e.g., primary amines) with bioisosteres like tertiary amines or azetidines to reduce off-target interactions .
  • Prodrug design : Introduce ester or amide prodrug moieties to enhance metabolic stability and reduce acute toxicity .
  • Inclusion complexes : Use β-cyclodextrin to encapsulate the compound, lowering systemic toxicity while preserving activity .

Metabolic Stability Optimization

Q. How can researchers improve the metabolic stability of this compound for prolonged therapeutic effects?

  • Isotope labeling : Incorporate deuterium at vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
  • Enzymatic inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies to identify major metabolic pathways .
  • Metabolite identification : Use high-resolution mass spectrometry (HR-MS) to characterize phase I/II metabolites and guide structural refinements .

Advanced Analytical Characterization

Q. Which advanced techniques resolve structural ambiguities in piperazine-pyrazole derivatives?

  • X-ray crystallography : Determine absolute configuration and confirm sulfonyl group orientation .
  • 2D NMR spectroscopy : Use NOESY or HSQC to assign stereochemistry and detect conformational flexibility in the piperazine ring .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain crystallization behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

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